5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound has a carboxylic acid group and a hydroxyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid typically involves the diazotization of 2-aminobenzoic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-aminobenzoic acid is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The carboxylic acid and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid involves its ability to interact with various molecular targets through its functional groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The carboxylic acid and hydroxyl groups can form hydrogen bonds and participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
- 3-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
Uniqueness
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules. The position of the carboxylic acid and hydroxyl groups relative to the azo group can significantly affect the compound’s properties and applications.
Properties
CAS No. |
60473-81-6 |
---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-[(2-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-8(7-10(12)14(20)21)15-16-11-4-2-1-3-9(11)13(18)19/h1-7,17H,(H,18,19)(H,20,21) |
InChI Key |
BIMRBTZQYOQFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.